molecular formula C11H8BrNO B13302387 5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde

5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde

Katalognummer: B13302387
Molekulargewicht: 250.09 g/mol
InChI-Schlüssel: IHRQDIHYPWRXIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes. It features a pyrrole ring substituted with a bromophenyl group at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formylation: The aldehyde group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent such as DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 5-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-(3-Bromophenyl)-1H-pyrrole-2-methanol.

    Substitution: 5-(3-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(3-Bromophenyl)-2-furaldehyde: Similar structure with a furan ring instead of a pyrrole ring.

    3-(3-Bromophenyl)-1H-pyrazole: Contains a pyrazole ring instead of a pyrrole ring.

    5-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid: Oxidized form of the aldehyde compound.

Uniqueness

5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde is unique due to its combination of a bromophenyl group and an aldehyde functional group on a pyrrole ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and application.

Eigenschaften

Molekularformel

C11H8BrNO

Molekulargewicht

250.09 g/mol

IUPAC-Name

5-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C11H8BrNO/c12-9-3-1-2-8(6-9)11-5-4-10(7-14)13-11/h1-7,13H

InChI-Schlüssel

IHRQDIHYPWRXIZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(N2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.